molecular formula C8H5N3O B15205182 3-Aminobenzo[c]isoxazole-5-carbonitrile

3-Aminobenzo[c]isoxazole-5-carbonitrile

Cat. No.: B15205182
M. Wt: 159.14 g/mol
InChI Key: FGOZHSVITQQCEE-UHFFFAOYSA-N
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Description

3-Aminobenzo[c]isoxazole-5-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of an isoxazole ring fused to a benzo[c] ring, with an amino group at the 3-position and a carbonitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzo[c]isoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3-aminobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzo[c]isoxazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-Aminobenzo[c]isoxazole-5-carbonitrile has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Aminobenzo[c]isoxazole-5-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Aminobenzo[d]isoxazole-5-carbonitrile

  • 5-Amino-3-methyl-4-isoxazolecarbonitrile

  • 3-Aminobenzo[d]isoxazole-6-carbonitrile

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Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

3-amino-2,1-benzoxazole-5-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,10H2

InChI Key

FGOZHSVITQQCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C=C1C#N)N

Origin of Product

United States

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